molecular formula C17H15N5S B2851805 3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058238-96-2

3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2851805
CAS No.: 1058238-96-2
M. Wt: 321.4
InChI Key: GAPXJYOVXGCBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic small molecule based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This heterocyclic system is recognized for its structural resemblance to purines, making it a valuable bio-isostere in the design of novel enzyme inhibitors and receptor ligands . The core triazolopyrimidine structure is known to be isoelectronic with the purine ring, allowing it to mimic these natural nucleotides in biological systems and potentially interact with ATP-binding sites of various kinases and other enzymes . The specific substitution pattern of this compound, featuring a 3-ethyl group and a 7-((naphthalen-1-ylmethyl)thio) side chain, is designed to modulate the molecule's electronic properties, lipophilicity, and binding affinity toward biological targets. The naphthylmethylthio ether moiety, in particular, provides a bulky aromatic group that can be critical for engaging with hydrophobic pockets in target proteins. While the specific biological activity of this compound requires experimental validation, analogous triazolopyrimidine derivatives have been extensively investigated as key scaffolds in the development of potential therapeutic agents for a range of diseases, including cancer and parasitic infections . Researchers can leverage this compound as a key intermediate or as a potential pharmacologically active agent in hit-to-lead optimization campaigns, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethyl-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c1-2-22-16-15(20-21-22)17(19-11-18-16)23-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPXJYOVXGCBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC=CC4=CC=CC=C43)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substitutions at positions 3 and 7. Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Structural Analogues

Compound Name (Structure) R<sup>3</sup> Substituent R<sup>7</sup> Substituent Molecular Weight Key Properties/Activities References
Target Compound Ethyl Naphthalen-1-ylmethylthio 392.16 (calc.) High lipophilicity; potential NADPH oxidase (NOX) inhibition (inferred)
VAS2870 (3-benzyl-7-(2-benzoxazolyl)thio) Benzyl 2-Benzoxazolylthio 427.48 (calc.) Potent NOX inhibitor; off-target thiol alkylation observed
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio) Benzyl Piperazin-1-yl, propylthio 440.53 (calc.) High yield (90%); uncharacterized activity
7-(Azepan-1-yl)-3-benzyl Benzyl Azepan-1-yl 308.38 Lower molecular weight; unknown biological relevance
3-(2-Chlorobenzyl)-7-cyclohexylamino 2-Chlorobenzyl Cyclohexylamino ~370 (est.) High A1 adenosine receptor affinity (Ki < 50 nM)

Functional and Pharmacological Comparisons

  • Ethyl groups are less electron-withdrawing, which may modulate electronic interactions with target proteins . Benzyl (VAS2870): Enhances π-π stacking in hydrophobic pockets but increases susceptibility to oxidative metabolism. Linked to off-target thiol reactivity in VAS2870 . 2-Chlorobenzyl (A1 Receptor Ligands): Improves receptor affinity due to halogen bonding and increased lipophilicity .
  • Substituent Effects at Position 7: Naphthalen-1-ylmethylthio (Target): Bulkier and more lipophilic than benzoxazolylthio (VAS2870) or amino groups, likely enhancing membrane penetration but possibly reducing solubility. May favor interactions with large enzymatic pockets (e.g., NOX isoforms) . Benzoxazolylthio (VAS2870): Electron-deficient heterocycle enhances hydrogen bonding and π-stacking. However, this group contributes to off-target effects via thiol alkylation . Amino/Cycloalkylamino (A1 Receptor Ligands): Polar groups like cyclohexylamino improve water solubility and receptor selectivity .

Tables of Comparative Data

Table 1: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL)
Target Compound 392.16 4.5 <0.1
VAS2870 427.48 5.2 <0.01
3-(2-Chlorobenzyl)-7-cyclohexylamino ~370 3.8 0.5

Preparation Methods

Cyclocondensation with Ethyl 4-Chloroacetoacetate

A widely adopted method involves reacting 3-amino-1,2,4-triazole with ethyl 4-chloroacetoacetate in glacial acetic acid under microwave irradiation (180°C, 20 min). This yields 5-chloromethyl-3H-triazolo[1,5-a]pyrimidin-7-one intermediates, which serve as precursors for further functionalization. For the target compound, analogous conditions may be adapted by substituting ethyl 4-chloroacetoacetate with ethyl 3-ethylacetoacetate to introduce the C3 ethyl group during cyclization.

Key Data:

  • Reactants: 3-amino-1,2,4-triazole, ethyl 3-ethylacetoacetate
  • Conditions: Glacial acetic acid, microwave (180°C, 20 min)
  • Yield: 45–65% (crude)

Chlorination and Functionalization

Phosphorous oxychloride (POCl3) is frequently employed to chlorinate hydroxyl groups at the C7 position, enhancing reactivity for subsequent nucleophilic substitutions. For example, treating 7-hydroxy-triazolo[1,5-a]pyrimidine with POCl3 at reflux (110°C, 4–6 h) achieves quantitative conversion to 7-chloro derivatives. This step is critical for introducing the thioether group in later stages.

Regioselective Alkylation at Position 3

Introducing the ethyl group at the N3 position necessitates careful control to avoid competing reactions at other nucleophilic sites.

Direct Alkylation During Cyclization

Incorporating the ethyl group during core formation simplifies synthesis. Ethyl acetoacetate derivatives with pre-installed alkyl chains (e.g., ethyl 3-ethylacetoacetate) enable direct incorporation of the C3 ethyl group via cyclocondensation. This method avoids post-cyclization alkylation challenges, such as regioselectivity issues.

Example Protocol:

  • Reactants: 3-amino-1,2,4-triazole, ethyl 3-ethylacetoacetate
  • Conditions: Reflux in acetic acid (12–18 h)
  • Yield: 50–60% (after purification)

Post-Cyclization Alkylation

If the ethyl group is introduced after core formation, alkylating agents like iodoethane or ethyl triflate may be used. However, this approach risks over-alkylation and requires stringent conditions:

  • Base: Cs2CO3 or K2CO3 in DMF
  • Temperature: 80–100°C, 6–12 h
  • Yield: Moderate (30–40%) due to side reactions

Thioether Functionalization at Position 7

The C7 thioether group is introduced via nucleophilic substitution of a chloro intermediate with (naphthalen-1-ylmethyl)thiol.

Nucleophilic Substitution with (Naphthalen-1-ylmethyl)Thiol

A modified protocol from triazolopyrimidine derivatization studies employs Cs2CO3 as a base in DMF under microwave irradiation (95°C, 15–30 min). This method leverages the enhanced nucleophilicity of thiols in polar aprotic solvents:

Procedure:

  • Reactants: 7-Chloro-3-ethyltriazolo[4,5-d]pyrimidine, (naphthalen-1-ylmethyl)thiol
  • Base: Cs2CO3 (1.5 eq.)
  • Solvent: DMF
  • Conditions: Microwave (150 W, 95°C, 15–30 min)
  • Workup: Filtration, solvent removal, column chromatography (ethyl acetate:methanol = 4:1)
  • Yield: 60–75%

Alternative Coupling Strategies

For stubborn substitutions, transition metal-catalyzed methods such as Buchwald-Hartwig amination may be adapted for thioether formation. Palladium catalysts (e.g., Pd(OAc)2) with ligands like Xantphos facilitate coupling between aryl halides and thiols:

  • Catalyst: Pd(OAc)2 (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: K3PO4
  • Solvent: Toluene, 100°C, 24 h
  • Yield: 50–65%

Comparative Analysis of Synthetic Routes

The table below evaluates two primary routes for synthesizing the target compound:

Method Conditions Yield Advantages Limitations
Cyclocondensation Acetic acid, microwave, 180°C 45–65% One-pot core formation and alkylation Requires specialized equipment
Post-Alkylation Cs2CO3, DMF, 95°C 30–40% Flexibility in alkylation timing Low yield due to side reactions
Buchwald-Hartwig Pd(OAc)2, Xantphos, toluene 50–65% Effective for stubborn couplings High cost of catalysts

Structural Validation and Characterization

Post-synthesis, the compound must be verified via spectroscopic and chromatographic methods:

  • 1H-NMR: A singlet at δ 4.60–4.70 ppm confirms the methylene group adjacent to sulfur.
  • 13C-NMR: Peaks at δ 160–165 ppm correlate with the triazolopyrimidine carbonyl.
  • HRMS: Molecular ion peak matching calculated m/z for C19H17N5S (363.1154).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and what key reaction conditions influence yield and purity?

  • Methodology :

  • Core Formation : Cyclization of precursors like substituted hydrazines and isothiocyanates forms the triazolopyrimidine core .
  • Substituent Introduction : Thioether linkage at position 7 is achieved via nucleophilic substitution using naphthalen-1-ylmethanethiol under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Optimization : Solvent choice (DMF or dichloromethane), temperature control (60–80°C), and reaction time (6–12 hours) are critical for yield and purity . Post-synthesis purification via silica gel chromatography or recrystallization is recommended .

Q. How is the structure of this compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For example, aromatic protons of the naphthalene group appear as multiplet signals at δ 7.3–8.2 ppm .
  • Infrared Spectroscopy (IR) : Thioether (C-S) stretches at ~650 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ validate key functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like NADPH oxidase (NOX) or cannabinoid receptors using fluorogenic substrates .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative activity .
  • Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do structural modifications at the 3-ethyl and naphthalenylmethylthio positions affect target binding affinity and selectivity?

  • Methodology :

  • 3-Ethyl Group : Replacing ethyl with bulkier groups (e.g., benzyl) may enhance hydrophobic interactions with target pockets but reduce metabolic stability .
  • Naphthalenylmethylthio : Substituting naphthalene with fluorobenzyl () increases lipophilicity and π-π stacking, improving binding to aromatic residues in enzymes like NOX .
  • SAR Studies : Systematic substitution at these positions, followed by molecular docking (e.g., AutoDock Vina), identifies optimal substituents for target selectivity .

Q. What strategies can resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodology :

  • Metabolic Stability : Assess hepatic microsomal half-life (e.g., rat liver microsomes) to identify rapid degradation pathways. Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
  • Bioavailability Optimization : Formulate with cyclodextrins or lipid nanoparticles to enhance solubility. Pharmacokinetic (PK) studies in rodents measure AUC and Cₘₐₓ .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions, guiding structural refinement .

Q. How can computational methods predict off-target interactions and guide structural optimization?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., cytochrome P450 enzymes) to predict metabolic liabilities .
  • Pharmacophore Modeling : Align compound features with known bioactive molecules (e.g., NOX inhibitors) to prioritize analogs with minimized off-target risks .
  • Machine Learning (ML) : Train models on PubChem bioassay data () to predict toxicity profiles and suggest substituents with favorable ADMET properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.